molecular formula C25H21N3O B2477495 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-26-6

8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2477495
CAS No.: 901020-26-6
M. Wt: 379.463
InChI Key: JWAXLQDCOXUZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound belonging to the pyrazoloquinoline family, a class of fused heterocyclic systems known for diverse and potent biological activities. This specific derivative is of significant interest for research in medicinal chemistry and drug discovery, particularly in the fields of immunology and oncology. Primary research applications for pyrazolo[4,3-c]quinoline scaffolds include investigation as anti-inflammatory agents. Structurally similar compounds have demonstrated significant efficacy in inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammatory pathways . These anti-inflammatory effects are achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, making them valuable tools for studying inflammatory diseases . Furthermore, substituted 1H-pyrazolo[4,3-c]quinolines are recognized as important intermediates in the development of novel anti-cancer agents . They are investigated as tyrosine kinase inhibitors, with specific relevance to targeting mutations in FLT3 for potential applications in treating acute myeloid leukemia (AML) . The synthesis of such pyrazoloquinoline systems often employs robust methods like Friedländer condensation, which involves reactions between o-aminocarbonyl compounds and active methylene-containing pyrazole derivatives . The presence of substituents, such as the methoxy and tolyl groups on this core structure, is a critical determinant of its physical, photophysical, and biological properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-4-8-18(9-5-16)24-22-15-26-23-13-12-20(29-3)14-21(23)25(22)28(27-24)19-10-6-17(2)7-11-19/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAXLQDCOXUZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : This step often requires specific reagents and catalysts such as palladium or copper to facilitate the transformation.
  • Optimization for Industrial Production : Techniques like continuous flow reactors and advanced purification methods (chromatography and crystallization) are utilized to enhance yield and purity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation by inhibiting specific inflammatory pathways.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

Biological Studies

The compound is being explored for its interactions with biological targets:

  • Mechanism of Action : It may inhibit enzymes or receptors involved in disease processes. Detailed studies on binding affinity and molecular docking are essential to elucidate these interactions.

Material Science

In addition to its biological applications, this compound is also considered for:

  • Organic Semiconductors : Its unique electronic properties make it suitable for development in organic electronics.
  • Dyes and Pigments : The compound's structural characteristics allow for potential applications in dye synthesis.

Anticancer Research

A study published in RSC Advances highlighted the synthesis of various quinoline derivatives, including this compound. These derivatives were screened for anticancer activity against different cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard treatments .

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of related pyrazoloquinoline compounds. The findings revealed that modifications at specific positions on the pyrazolo ring could lead to improved activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could serve as a lead compound for further development .

Mechanism of Action

The mechanism of action of 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action .

Comparison with Similar Compounds

Structural Differentiation

Key structural variations among pyrazolo[4,3-c]quinolines include:

Compound Name Substituents (Positions) Key Features
Target Compound 1,3-Bis(4-methylphenyl); 8-methoxy Enhanced lipophilicity from methyl groups; methoxy modulates electron density
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-Amino; 4-(4-hydroxyphenylamino) Polar groups improve solubility; hydroxyl enhances H-bonding
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-Amino; 4-(benzoic acid) Carboxylic acid group increases polarity and potential for ionic interactions
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 2-(4-Bromophenyl) Bromine adds steric bulk and electron-withdrawing effects
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-Ethoxy; 3-(4-fluorophenyl) Ethoxy and fluorine alter pharmacokinetics (e.g., metabolic stability)

Critical Notes:

  • Methoxy vs. Ethoxy : The methoxy group in the target compound may offer better metabolic stability than ethoxy due to reduced steric hindrance .
  • Bis(4-methylphenyl) vs.

Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinolines exhibit anti-inflammatory effects via inhibition of iNOS and COX-2 expression. Key findings from analogues:

Compound IC50 (NO Production Inhibition) Key Structural Features Reference
2i Submicromolar (~1400W potency) 4-Hydroxyphenylamino; 3-amino
2m Submicromolar (~1400W potency) Benzoic acid substituent
Target Compound Inferred Bis(4-methylphenyl); 8-methoxy
  • QSAR Insights: Amino and hydroxyl groups are critical for NO inhibition .

Other Pharmacological Activities

  • Anticancer : Derivatives with electron-withdrawing groups (e.g., bromine) show enhanced activity .
  • Anxiolytic: CGS-9896 (a known analogue) acts via benzodiazepine receptors . The target compound’s methoxy group may shift selectivity toward anti-inflammatory pathways.

Challenges and Limitations

  • Synthetic Reproducibility: Some methods, like L-proline-catalyzed multicomponent reactions for pyrazolo[3,4-b]quinolines, fail to yield desired products, highlighting the need for rigorous validation .
  • Structural Optimization: While methyl and methoxy groups improve lipophilicity, they may reduce binding affinity to polar enzyme active sites compared to amino/hydroxyl analogues .

Biological Activity

The compound 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2OC_{20}H_{20}N_2O. Its structure features a pyrazoloquinoline core substituted with methoxy and bis(4-methylphenyl) groups. This unique structure contributes to its potential biological activities.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines:

  • HSD1787 , a tetrahydro-3H-pyrazolo[4,3-f]quinoline derivative, demonstrated GI50 values as low as 0.1 μM against melanoma, renal, breast, ovarian, and leukemia cancer cell lines .

Antimicrobial Activity

Studies have explored the antimicrobial potential of pyrazoloquinoline derivatives. While specific data on this compound is limited, related compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of pyrazoloquinoline derivatives. For instance, certain compounds inhibited nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory conditions .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various pyrazolo[4,3-c]quinoline derivatives, researchers synthesized multiple compounds and tested their efficacy against several cancer cell lines. The results indicated that modifications to the substituents could enhance activity significantly. Notably, compounds with electron-donating groups showed increased potency.

Study 2: Inhibition of Nitric Oxide Production

Another study focused on the anti-inflammatory effects of pyrazoloquinoline derivatives. Compounds were tested for their ability to inhibit nitric oxide production in RAW 264.7 cells. Results showed that some derivatives exhibited inhibition rates comparable to established anti-inflammatory drugs.

Data Table: Biological Activity Summary

Biological ActivityCompound TestedIC50 / GI50 ValueReference
AnticancerHSD17870.1 μM
Anti-inflammatoryVariousSignificant Inhibition
AntimicrobialRelated DerivativesModerate Efficacy

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of substituted phenylhydrazines with quinoline precursors. Key steps include:

  • Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-methylphenyl substituents) using Pd catalysts (e.g., Pd(PPh₃)₄) in a DMF/water solvent system at 80–100°C .
  • Cyclization under acidic conditions (e.g., H₂SO₄) to form the pyrazoloquinoline core .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization Tips : Use microwave-assisted synthesis to reduce reaction time by 40–60% while maintaining yields .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C8, methylphenyl at C1/C3) and aromatic proton splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 445.2 g/mol) and detects fragmentation patterns .
  • X-Ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between pyrazole and quinoline rings) .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for evaluation?

  • Methodological Answer :

  • Anticancer Activity : Tested via MTT assay against HeLa and MCF-7 cells, with IC₅₀ values ranging 1–10 µM. Mechanism involves apoptosis induction via caspase-3 activation .
  • Anti-inflammatory Effects : Evaluated using LPS-induced RAW264.7 macrophages; inhibits COX-2 (IC₅₀ = 0.39 µM) and reduces TNF-α secretion .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with IC₅₀ reported at 0.8 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity and reduce off-target effects?

  • Methodological Answer :

  • Substituent Variation : Systematically modify methoxy (C8) and methylphenyl (C1/C3) groups. For example:
  • Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
  • Introduce fluorine at C8 to improve metabolic stability .
  • Assay Design : Use parallel artificial membrane permeability assays (PAMPA) for bioavailability screening and SPR for binding kinetics .
    • Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties with activity .

Q. What computational strategies are effective in predicting binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 or EGFR. Key residues (e.g., COX-2 Val523) show hydrogen bonding with the methoxy group .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 75 Ų, logP = 4.2) and CYP3A4 metabolism .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Source Validation : Cross-check purity (HPLC ≥98%) and storage conditions (e.g., DMSO stock solutions stored at -80°C) .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent effects (e.g., DMSO >0.1% inhibits assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.